molecular formula C6H4O6 B1258521 Tetroquinone dihydrate CAS No. 5676-48-2

Tetroquinone dihydrate

Cat. No.: B1258521
CAS No.: 5676-48-2
M. Wt: 172.09 g/mol
InChI Key: DGQOCLATAPFASR-UHFFFAOYSA-N
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Description

Tetroquinone dihydrate, also known as tetrahydroxy-1,4-benzoquinone dihydrate, is an organic compound with the molecular formula C6H4O6·2H2O. It consists of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in opposite (para) positions. This compound crystallizes as glistening bluish-black dihydrate and gives a light red solution in water .

Mechanism of Action

Target of Action

Tetroquinone dihydrate, also known as Tetrahydroxy-1,4-benzoquinone (THBQ), is an organic compound Like most phenols, thbq is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as c6h2o2− 6 and c6o4− 6 .

Mode of Action

It is known that thbq forms an adduct with 4,4′-bipyridine in a 2:3 ratio . This suggests that it may interact with its targets through the formation of adducts, which are complexes formed by the combination of two or more molecules.

Biochemical Pathways

It is known that the compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . This suggests that it may play a role in the metabolic pathways involving these compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in cold water , which may influence its bioavailability and distribution within the body.

Result of Action

It is known that the compound gives a light red solution in water, and crystallizes as the glistening bluish-black (but non-conducting) dihydrate c6o2(oh)4·2h2o . This suggests that it may have a role in redox reactions and could potentially influence cellular redox status.

Biochemical Analysis

Biochemical Properties

Tetroquinone dihydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms an adduct with 4,4′-bipyridine in a 2:3 ratio . Additionally, like most phenols, this compound is acidic and easily loses hydrogen ions from its hydroxyl groups, yielding anions such as C6H2O2−6 and C6O4−6 . These interactions are crucial in understanding its role in biochemical pathways and reactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and enzyme activity

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to interact with various enzymes, altering their activity and, consequently, the biochemical pathways they regulate . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for its application in long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved metabolic function. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are crucial for understanding how the compound accumulates in specific cellular compartments and its overall distribution in tissues.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, influencing cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetroquinone dihydrate can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . The synthesis involves the oxidation of inositol with nitric acid, followed by reaction with potassium carbonate in the presence of oxygen to yield the dipotassium salt. This salt is then treated with hydrochloric acid to produce tetrahydroxy-1,4-benzoquinone in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods involving glyoxal or myo-inositol can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetroquinone dihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric acid, potassium carbonate, hydrochloric acid, and potassium methoxide . Reaction conditions typically involve controlled temperatures and the presence of oxygen or other oxidizing agents.

Major Products Formed

Major products formed from the reactions of this compound include various salts such as dipotassium salt, tetrapotassium salt, and potassium rhodizonate .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQOCLATAPFASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O6
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DSSTOX Substance ID

DTXSID9045897
Record name Tetroquinone
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Molecular Weight

172.09 g/mol
Source PubChem
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CAS No.

319-89-1, 5676-48-2
Record name Tetrahydroxy-p-benzoquinone
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Record name Tetroquinone [USAN:INN]
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-
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Record name TETROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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